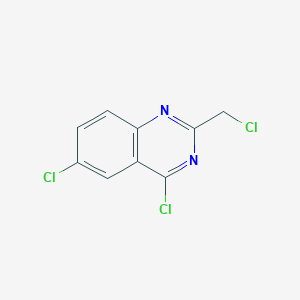

1-(1-methylbutyl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

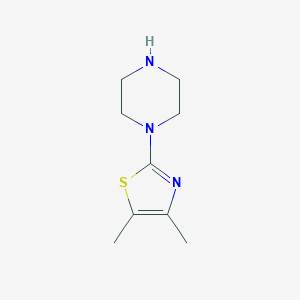

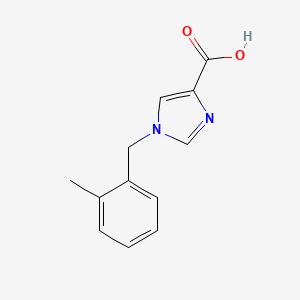

1-(1-methylbutyl)-1H-pyrazol-5-amine, also known as MBP, is an organic compound that can be found in a variety of sources, such as plants, animals, and fungi. It is a widely studied compound due to its potential applications in medicine, biochemistry, and pharmacology. MBP has a variety of interesting properties, and has been used in a wide range of scientific research applications.

科学的研究の応用

Synthesis and Characterization

1-(1-methylbutyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Titi et al. (2020) explored the synthesis of various pyrazole derivatives and their characterization using techniques like FT-IR, UV-visible spectroscopy, and X-ray crystallography. This research provides valuable insights into the molecular structure and properties of these compounds (Titi et al., 2020).

Biological Activities

Research has also been conducted on the biological activities of pyrazole derivatives. For example, the study by Manna et al. (2002) investigated the inhibition of amine oxidases by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, highlighting their potential in influencing biochemical pathways (Manna et al., 2002).

Applications in Drug Discovery

The potential of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives in drug discovery is another area of interest. Yu et al. (2013) reported an efficient synthesis method for these compounds, suggesting their applicability in medicinal chemistry (Yu et al., 2013).

Microwave-Mediated Synthesis

The microwave-mediated synthesis of 1H-pyrazole-5-amines was developed by Everson et al. (2019), providing a rapid and efficient method for producing these compounds, which could have various scientific applications (Everson et al., 2019).

Corrosion Inhibition

The inhibitive action of bipyrazolic compounds, including derivatives of 1H-pyrazol-5-amines, on the corrosion of pure iron in acidic media was studied by Chetouani et al. (2005). This research highlights the potential application of these compounds in corrosion protection (Chetouani et al., 2005).

Intermolecular C-H Amination

The study by Wu et al. (2014) demonstrated the use of rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which could have significant implications in organic synthesis (Wu et al., 2014).

Domino Reactions in Synthesis

The work by Gunasekaran et al. (2014) on l-proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines is an example of innovative synthetic methodologies involving pyrazole derivatives (Gunasekaran et al., 2014).

Combined XRD and DFT Studies

The combined use of XRD and DFT studies for understanding the impact of intramolecular hydrogen bonding in pyrazole derivatives was reported by Szlachcic et al. (2020). This study contributes to the understanding of the molecular behavior of these compounds (Szlachcic et al., 2020).

Inhibition of σ(1) Receptors

The synthesis and biological evaluation of 1-arylpyrazoles as σ(1) receptor antagonists were explored by Díaz et al. (2012), indicating the potential therapeutic applications of these compounds (Díaz et al., 2012).

Antibacterial Activity

The antibacterial activity of pyrazole amide derivatives against NDM-1-positive bacteria was investigated by Ahmad et al. (2021), showing the potential of these compounds in addressing antibiotic resistance (Ahmad et al., 2021).

特性

IUPAC Name |

2-pentan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILNDQHUPNVNLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602655 |

Source

|

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methylbutyl)-1H-pyrazol-5-amine | |

CAS RN |

1015845-66-5 |

Source

|

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)